molecular formula C12H8ClF3N4O3 B213658 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B213658
M. Wt: 348.66 g/mol
InChI Key: HZFBZFTVCDGMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound has gained popularity due to its ability to selectively block the actions of the mu-opioid receptor, which plays a crucial role in the regulation of pain and addiction.

Mechanism of Action

CTAP acts as a competitive antagonist at the mu-opioid receptor, which means that it binds to the receptor and prevents opioids from binding and activating it. This results in the blocking of the analgesic effects of opioids. CTAP has been found to have a higher affinity for the mu-opioid receptor compared to other opioid receptors, making it a selective antagonist for this receptor.
Biochemical and Physiological Effects:
CTAP has been shown to produce a number of biochemical and physiological effects. It has been found to block the analgesic effects of opioids, as well as the development of tolerance and dependence to these drugs. CTAP has also been found to reduce the rewarding effects of opioids, which may help to prevent addiction and relapse.

Advantages and Limitations for Lab Experiments

One of the main advantages of CTAP is its selectivity for the mu-opioid receptor, which allows for the study of the specific effects of this receptor without interference from other opioid receptors. However, CTAP has limitations in terms of its solubility and stability, which can make it difficult to work with in laboratory experiments. It also has a relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for the use of CTAP in scientific research. One area of interest is the development of new drugs that target the mu-opioid receptor without causing addiction or dependence. CTAP may also be useful in the study of other receptors and pathways that are involved in pain and addiction. Additionally, further research is needed to understand the full range of biochemical and physiological effects of CTAP and its potential applications in clinical settings.

Synthesis Methods

The synthesis of CTAP involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with 4-nitro-1H-pyrazole-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure CTAP.

Scientific Research Applications

CTAP has been used extensively in scientific research to study the mechanisms of pain and addiction. It has been found to selectively block the actions of the mu-opioid receptor, which is responsible for the analgesic effects of opioids such as morphine. This has led to the development of new drugs that target the mu-opioid receptor without causing addiction or dependence.

properties

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Molecular Formula

C12H8ClF3N4O3

Molecular Weight

348.66 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitropyrazol-1-yl)acetamide

InChI

InChI=1S/C12H8ClF3N4O3/c13-9-2-1-7(12(14,15)16)3-10(9)18-11(21)6-19-5-8(4-17-19)20(22)23/h1-5H,6H2,(H,18,21)

InChI Key

HZFBZFTVCDGMFC-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NC(=O)CN2C=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.